molecular formula C18H17F3N2O4 B3611228 3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide

Cat. No.: B3611228
M. Wt: 382.3 g/mol
InChI Key: LMPZWRUNLAEEQD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

  • Introduction of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable trifluoromethylphenyl halide with an amine derivative of the benzamide core.

  • Final Assembly: : The final step involves coupling the intermediate products under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzamide core can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, 3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. This can lead to the inhibition of certain enzymes or the activation of specific receptors, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide: Known for its unique trifluoromethyl group, which enhances its chemical stability and biological activity.

    3,4-dimethoxy-N-(2-oxo-2-{[2-(fluoromethyl)phenyl]amino}ethyl)benzamide: Similar structure but with a fluoromethyl group instead of trifluoromethyl, resulting in different chemical and biological properties.

    3,4-dimethoxy-N-(2-oxo-2-{[2-(methyl)phenyl]amino}ethyl)benzamide: Lacks the fluorine atoms, leading to reduced stability and activity compared to the trifluoromethyl derivative.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique among similar compounds. This group significantly enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4/c1-26-14-8-7-11(9-15(14)27-2)17(25)22-10-16(24)23-13-6-4-3-5-12(13)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZWRUNLAEEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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